N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide
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Overview
Description
N-{4-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-2-PYRAZINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-2-PYRAZINECARBOXAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions involving appropriate halides and amines.
Coupling with Pyrazinecarboxamide: The final step involves coupling the benzimidazole-piperidine intermediate with pyrazinecarboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of carbonyl groups can yield corresponding alcohols .
Scientific Research Applications
N-{4-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-2-PYRAZINECARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar bioactivities.
Piperidine Derivatives: Compounds like piperidinecarboxamide have structural similarities and are used in similar applications.
Properties
Molecular Formula |
C21H24N6O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c28-19(9-5-10-24-21(29)17-14-22-11-12-23-17)27-13-4-3-8-18(27)20-25-15-6-1-2-7-16(15)26-20/h1-2,6-7,11-12,14,18H,3-5,8-10,13H2,(H,24,29)(H,25,26) |
InChI Key |
GUQZOKJOEDQLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)CCCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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